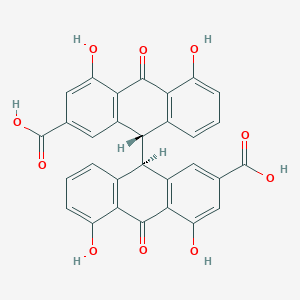

Sennidin B

Übersicht

Beschreibung

Sennidin B ist eine natürliche Dianthron-Verbindung, die in den Blättern und Schoten von Pflanzen der Art Cassia vorkommt, wie z. B. Cassia angustifolia und Cassia acutifolia. Es ist eines der aktiven Prinzipien von Senna, einem bekannten pflanzlichen Abführmittel. This compound ist ein Isomer von Sennidin A und unterscheidet sich in der Konfiguration seiner Doppelanthron-Einheit.

Herstellungsmethoden

Synthetische Routen und Reaktionsbedingungen

This compound kann durch die partielle Synthese von Sennosiden A und B synthetisiert werden. Der Prozess beinhaltet die reduktive Spaltung von Sennosiden unter Bildung von Sennidinen. Diese Reaktion verwendet typischerweise Reduktionsmittel wie Zinn und Eisessig .

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound beinhaltet in erster Linie die Extraktion von Senna-Blättern und -Schoten. Der Extraktionsprozess umfasst das Mazerieren des Pflanzenmaterials in Wasser oder organischen Lösungsmitteln, um die aktiven Verbindungen zu isolieren. Der Extrakt wird dann chromatographischen Verfahren unterzogen, um this compound zu trennen und zu reinigen .

Wissenschaftliche Forschungsanwendungen

Sennidin B has several scientific research applications, including:

Chemistry: Used as a reference compound in the study of anthraquinone derivatives and their reactions.

Biology: Investigated for its effects on cellular processes and potential as a bioactive compound.

Medicine: Explored for its laxative properties and potential therapeutic applications in gastrointestinal disorders.

Industry: Utilized in the production of herbal laxatives and other pharmaceutical formulations.

Wirkmechanismus

Target of Action

Sennidin B, a stereoisomer isolated from the leaves of Cassia angustifolia, is primarily targeted by gut bacteria . The primary targets of this compound are the gut bacteria that metabolize it into the active metabolite rheinanthrone . These bacteria play a crucial role in the drug’s mechanism of action.

Mode of Action

This compound is metabolized by gut bacteria into rheinanthrone . Rheinanthrone appears to increase cyclooxygenase 2 (COX2) expression in macrophage cells, leading to an increase in prostaglandin E2 (PGE2) . This interaction with its targets results in changes that contribute to its laxative effect.

Biochemical Pathways

The biochemical pathway of this compound involves its metabolism by gut bacteria into rheinanthrone . This metabolite then increases the expression of COX2 in macrophage cells, leading to an increase in PGE2 . The increase in PGE2 is the downstream effect of this pathway.

Pharmacokinetics

The pharmacokinetics of this compound involve its metabolism by gut bacteria into rheinanthrone, which is then absorbed into systemic circulation . About 2.6% of rheinanthrone is metabolized to rhein and sennidins A and B via oxidation

Result of Action

The result of this compound’s action is an increase in PGE2 due to the upregulation of COX2 expression in macrophage cells . This leads to its laxative effect, making it a useful treatment for constipation .

Action Environment

The action of this compound is influenced by the presence of gut bacteria, which metabolize it into its active form . Therefore, factors that affect the gut microbiome, such as diet and antibiotic use, could potentially influence the action, efficacy, and stability of this compound.

Biochemische Analyse

Biochemical Properties

Sennidin B can interact with various biomolecules, including enzymes and proteins. It has been reported to inhibit HCV NS3 helicase

Cellular Effects

This compound has been found to have significant effects on various types of cells. For instance, it has been reported to regulate the levels of blood glucose . The exact cellular processes influenced by this compound and its impact on cell signaling pathways, gene expression, and cellular metabolism are still being studied.

Molecular Mechanism

The molecular mechanism of this compound involves its interactions at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

The effects of this compound have been observed to change over time in laboratory settings This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies

Dosage Effects in Animal Models

The effects of this compound have been observed to vary with different dosages in animal models . The exact threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, are still being studied.

Metabolic Pathways

This compound is involved in various metabolic pathways It interacts with enzymes or cofactors, and can also have effects on metabolic flux or metabolite levels

Transport and Distribution

This compound is transported and distributed within cells and tissues . It can interact with transporters or binding proteins, and can also have effects on its localization or accumulation. The exact details of these processes are still being studied.

Subcellular Localization

This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Sennidin B can be synthesized through the partial synthesis of sennosides A and B. The process involves the reductive cleavage of sennosides to produce sennidins. This reaction typically employs reducing agents such as tin and glacial acetic acid .

Industrial Production Methods

Industrial production of this compound primarily involves the extraction of senna leaves and pods. The extraction process includes macerating the plant material in water or organic solvents to isolate the active compounds. The extract is then subjected to chromatographic techniques to separate and purify this compound .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Sennidin B unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: this compound kann oxidiert werden, um Anthrachinon-Derivate zu bilden.

Reduktion: Die Reduktion von Sennosiden zu Sennidinen ist eine Schlüsselreaktion bei seiner Synthese.

Substitution: this compound kann an Substitutionsreaktionen teilnehmen, insbesondere unter Beteiligung seiner Hydroxylgruppen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Salpetersäure und Kaliumpermanganat.

Reduktion: Reduktionsmittel wie Zinn und Eisessig werden verwendet.

Substitution: Reagenzien wie Säurechloride und Alkylhalogenide können für Substitutionsreaktionen verwendet werden.

Wichtigste gebildete Produkte

Oxidation: Anthrachinon-Derivate.

Reduktion: this compound aus Sennosiden.

Substitution: Verschiedene substituierte Anthron-Derivate.

Wissenschaftliche Forschungsanwendungen

This compound hat verschiedene wissenschaftliche Forschungsanwendungen, darunter:

Chemie: Wird als Referenzverbindung bei der Untersuchung von Anthrachinon-Derivaten und deren Reaktionen verwendet.

Biologie: Untersucht auf seine Auswirkungen auf zelluläre Prozesse und sein Potenzial als bioaktive Verbindung.

Medizin: Erforscht auf seine abführenden Eigenschaften und seine potenziellen therapeutischen Anwendungen bei gastrointestinalen Erkrankungen.

Wirkmechanismus

This compound entfaltet seine Wirkung hauptsächlich durch seine Umwandlung in Rheinanthron durch Darmbakterien. Rheinanthron erhöht die Expression von Cyclooxygenase 2 (COX2) in Makrophagenzellen, was zu einer Erhöhung von Prostaglandin E2 (PGE2) führt. Diese Wirkung stimuliert die Darmmotorik und führt zu einer abführenden Wirkung .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Sennidin A: Ein Isomer von Sennidin B mit einer anderen Konfiguration der Doppelanthron-Einheit.

Sennidin C und D: Andere Dianthron-Verbindungen mit Variationen in ihren funktionellen Gruppen und Konfigurationen.

Einzigartigkeit von this compound

This compound ist aufgrund seiner spezifischen Konfiguration und seiner Rolle als ein wichtiges aktives Prinzip in Senna einzigartig.

Eigenschaften

IUPAC Name |

(9S)-9-[(9R)-2-carboxy-4,5-dihydroxy-10-oxo-9H-anthracen-9-yl]-4,5-dihydroxy-10-oxo-9H-anthracene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H18O10/c31-17-5-1-3-13-21(15-7-11(29(37)38)9-19(33)25(15)27(35)23(13)17)22-14-4-2-6-18(32)24(14)28(36)26-16(22)8-12(30(39)40)10-20(26)34/h1-10,21-22,31-34H,(H,37,38)(H,39,40)/t21-,22+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPMRHWLJLNKRTJ-SZPZYZBQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)O)C(=O)C3=C(C2C4C5=C(C(=CC=C5)O)C(=O)C6=C4C=C(C=C6O)C(=O)O)C=C(C=C3O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=C(C(=C1)O)C(=O)C3=C([C@@H]2[C@H]4C5=C(C(=CC=C5)O)C(=O)C6=C4C=C(C=C6O)C(=O)O)C=C(C=C3O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H18O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601318414 | |

| Record name | Sennidin B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601318414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

538.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Sennidin B | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002895 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

517-44-2 | |

| Record name | Sennidin B | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=517-44-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sennidin B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000517442 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sennidin B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601318414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R*,S*)-9,9',10,10'-tetrahydro-4,4',5,5'-tetrahydroxy-10,10'-dioxo[9,9'-bianthracene]-2,2'-dicarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.492 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SENNIDIN B | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VI631S52AW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Sennidin B | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002895 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

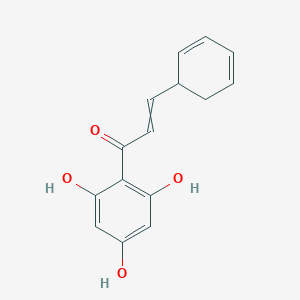

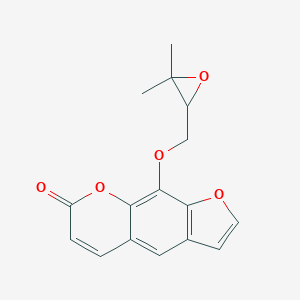

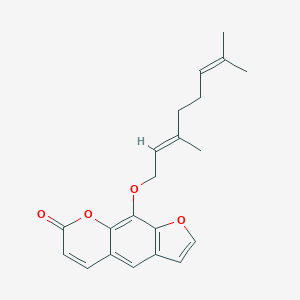

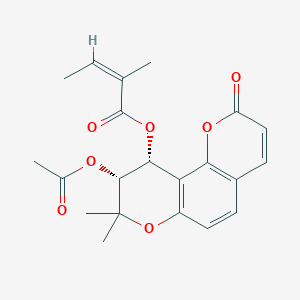

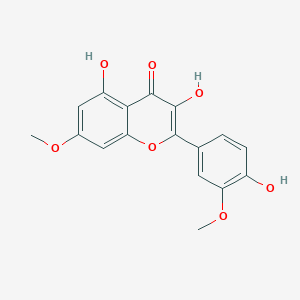

Feasible Synthetic Routes

Q1: What is Sennidin B and how is it metabolized in the human body?

A1: this compound is a natural anthraquinone derivative produced by the metabolism of sennosides, compounds found in plants like Senna. Specifically, intestinal bacteria play a key role in this transformation. [, , ] Studies using rat models demonstrate that this compound is formed from Sennoside B via a two-step hydrolysis process. First, bacterial β-glucosidase enzymes cleave a glucose molecule from Sennoside B, forming this compound-8-monoglucoside. Subsequently, the remaining glucose molecule is removed, resulting in the formation of this compound. [] Further metabolism by intestinal bacteria can convert this compound into rheinanthrone, a known purgative active principle. []

Q2: Are there analytical techniques available to study the metabolism of this compound and related compounds?

A3: Absolutely. High-Performance Liquid Chromatography (HPLC) has been successfully employed to track this compound and its metabolites in various parts of the rat alimentary tract, feces, and urine. [] Furthermore, Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight High-Resolution Mass Spectrometry (UPLC-Q-TOF-HRMS/MS) offers a powerful tool to analyze anthraquinone metabolites produced by human fecal bacteria, potentially offering insights into this compound breakdown as well. []

Q3: Is this compound found in any plant sources besides Senna?

A4: Interestingly, this compound has been identified in the leaves, stem, and root bark of Oroxylum indicum, a plant traditionally used in Ayurvedic medicine. [] This finding suggests the possibility of utilizing these alternative plant parts as a source of this compound, potentially contributing to the conservation efforts for this species. []

Q4: What are the implications of identifying this compound in different parts of Oroxylum indicum?

A5: The discovery of this compound in the leaves and young stems of Oroxylum indicum, in quantities comparable to the root, opens up exciting possibilities for sustainable sourcing. [] By substituting the traditionally used root with these renewable parts, we can potentially alleviate the pressure on wild populations of this valuable medicinal plant.

Q5: Are there any known issues with the stability of this compound that researchers should be aware of?

A6: Yes, there are indications that this compound, like other sennosides, might be prone to polymerization under certain conditions within the alimentary tract. [] This polymerization can lead to the formation of complex compounds that are challenging to analyze and may exhibit altered biological activity. [] Further research is needed to understand the factors influencing this polymerization process and its implications for this compound's efficacy and bioavailability.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)chromen-4-one](/img/structure/B190348.png)